

APhos Pd G3 Precatalyst: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

APhos Pd G3, also known as [4-(Di-tert-butylphosphino)-N,N-dimethylaniline-2-(2'-aminobiphenyl)]palladium(II) methanesulfonate, is a third-generation Buchwald precatalyst highly valued in modern organic synthesis.[1] These air- and moisture-stable palladium complexes offer significant advantages in cross-coupling reactions, including lower catalyst loadings, shorter reaction times, and the efficient generation of the active monoligated Pd(0) species under mild conditions.[2][3] Developed by the Buchwald group, G3 precatalysts are characterized by a biarylphosphine ligand and a unique aminobiphenyl framework that facilitates the formation of the active catalytic species.[4] This guide provides a comprehensive overview of the APhos Pd G3 precatalyst, including its chemical properties, applications in key cross-coupling reactions, detailed experimental protocols, and the underlying catalytic cycles.

Chemical Properties and Structure

APhos Pd G3 is a well-defined, crystalline solid that exhibits good solubility in many common organic solvents. Its stability to air and moisture simplifies handling and reaction setup, making it a user-friendly option for a wide range of synthetic applications.[5]



Property	Value
CAS Number	1820817-64-8
Molecular Formula	C29H41N2O3PPdS
Molecular Weight	635.11 g/mol
Appearance	Off-white to pale yellow solid

The structure of **APhos Pd G3** features a palladium(II) center coordinated to the electron-rich and sterically demanding APhos ligand and a bidentate aminobiphenyl fragment, with a methanesulfonate counterion.

Core Applications in Cross-Coupling Reactions

APhos Pd G3 is a versatile precatalyst effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its primary applications include:

- Suzuki-Miyaura Coupling: Formation of biaryl and vinyl-aryl structures.
- Buchwald-Hartwig Amination: Synthesis of aryl and heteroaryl amines.[1]
- Negishi Coupling: Coupling of organozinc reagents with organic halides.[1][5]
- Heck Reaction: Vinylation of aryl halides.[1]
- Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1]
- Stille Coupling: Coupling of organotin reagents with organic halides.[1]
- Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[1]

Quantitative Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions utilizing third-generation Buchwald precatalysts like **APhos Pd G3**. The data highlights the efficiency and broad substrate scope of these catalytic systems.



Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

Entry	Aryl Chloride	Product	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Yield (%)
1	4- Chlorotolue ne	4- Methylbiph enyl	1	100	12	>95
2	2- Chlorotolue ne	2- Methylbiph enyl	2	100	18	92
3	4- Chloroanis ole	4- Methoxybip henyl	1	80	6	>98
4	2,6- Dimethylch lorobenzen e	2,6- Dimethylbi phenyl	2	110	24	85

Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.[6]

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines



Entry	Aryl Halide	Amine	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4- Chlorotol uene	Morpholi ne	NaOtBu	Toluene	100	6	94
2	4- Bromoani sole	Aniline	K3PO4	Dioxane	90	12	96
3	2- Chloropy ridine	n- Butylami ne	CS2CO3	Toluene	110	18	88
4	1-Bromo- 4- (trifluoro methyl)b enzene	Piperidin e	NaOtBu	THF	80	8	91

Note: This data is illustrative of the performance of palladium catalysts with bulky biarylphosphine ligands like APhos.[7]

Experimental Protocols General Considerations

All reactions should be performed under an inert atmosphere (e-g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous and degassed solvents are crucial for optimal results.

Detailed Methodology for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a representative example for the coupling of an aryl chloride with an amine using the APhos ligand.

Materials:



- Aryl chloride (1.0 mmol, 1.0 equiv)
- Amine (1.2 mmol, 1.2 equiv)
- APhos Pd G3 (0.02 mmol, 2 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
- Anhydrous toluene (5 mL)

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add APhos Pd G3 (12.7 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
- Evacuate and backfill the tube with nitrogen three times.
- Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
- Add anhydrous, degassed toluene (5 mL) via syringe.
- Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC/LC-MS.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations Activation of APhos Pd G3 Precatalyst

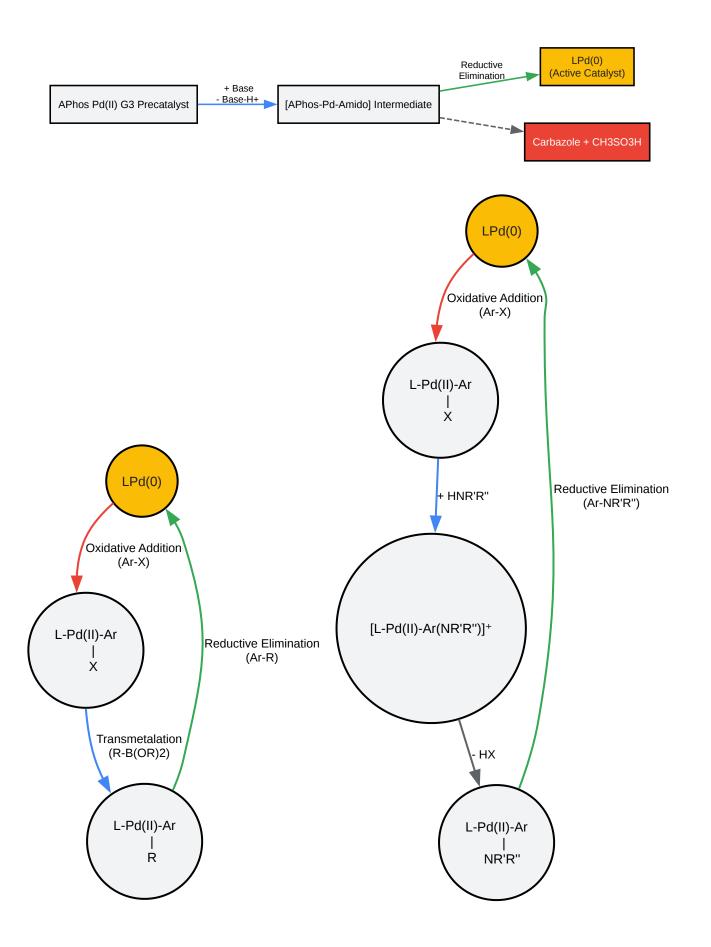


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The activation of the G3 precatalyst is initiated by a base, leading to the formation of the active monoligated Pd(0) species, which enters the catalytic cycle.







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